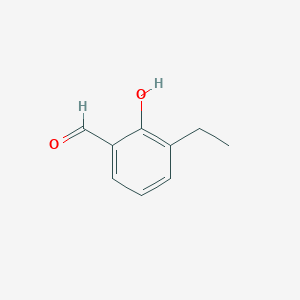
3-Ethyl-2-hydroxybenzaldehyde
Vue d'ensemble
Description
3-Ethyl-2-hydroxybenzaldehyde is an organic compound with the molecular weight of 150.18 . It is a liquid at room temperature . The IUPAC name for this compound is 3-ethyl-2-hydroxybenzaldehyde .
Molecular Structure Analysis
The InChI code for 3-Ethyl-2-hydroxybenzaldehyde is1S/C9H10O2/c1-2-7-4-3-5-8(6-10)9(7)11/h3-6,11H,2H2,1H3 . This indicates that the compound has 9 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . Physical And Chemical Properties Analysis
3-Ethyl-2-hydroxybenzaldehyde is a liquid at room temperature . It has a molecular weight of 150.18 .Applications De Recherche Scientifique
Synthesis of Coumarin Derivatives
3-Ethyl-2-hydroxybenzaldehyde can be used in the synthesis of coumarin derivatives . These derivatives have a myriad of applications in medical science, biomedical research, and many industrial branches . They are associated with various biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV . They also possess properties like inhibition of platelet aggregation and inhibition of steroid 5α-reductase .
Synthesis of Schiff Base Ligands
3-Ethyl-2-hydroxybenzaldehyde can be used in the synthesis of Schiff base ligands . These ligands can then be used to synthesize metal (II) complexes . These complexes have been found to have potent in vitro antioxidant activity .
Antimicrobial Activity
The metal (II) complexes synthesized from Schiff base ligands, which can be derived from 3-Ethyl-2-hydroxybenzaldehyde, have been found to have potent in vitro antimicrobial activities . They were found to be more noxious than free Schiff base ligands .
Antioxidant Activity
The metal (II) complexes synthesized from Schiff base ligands, which can be derived from 3-Ethyl-2-hydroxybenzaldehyde, have been found to have potent in vitro antioxidant activities . They show good efficiency for decolourizing the purple-coloured solution of DPPH compared to free Schiff base ligands .
Synthesis of 2-Hydroxybenzaldehyde
3-Ethyl-2-hydroxybenzaldehyde can be used in the synthesis of 2-hydroxybenzaldehyde . This is done using the Reimer–Tiemann reaction .
Synthesis of 2-Hydroxynaphthalene-1-carbaldehyde
3-Ethyl-2-hydroxybenzaldehyde can also be used in the synthesis of 2-hydroxynaphthalene-1-carbaldehyde . This is also done using the Reimer–Tiemann reaction .
Safety and Hazards
The compound has been classified under the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves and eye protection .
Mécanisme D'action
Target of Action
The primary targets of 3-Ethyl-2-hydroxybenzaldehyde are the cellular antioxidation systems of fungi . These systems include enzymes such as superoxide dismutases and glutathione reductase .
Mode of Action
3-Ethyl-2-hydroxybenzaldehyde interacts with its targets by disrupting cellular antioxidation . This disruption is achieved through the redox activity of the compound, which destabilizes cellular redox homeostasis . The compound’s antifungal activity increases with the presence of an ortho-hydroxyl group in the aromatic ring .
Biochemical Pathways
The compound affects the oxidative stress-response pathway . It has been shown to disrupt this pathway in Saccharomyces cerevisiae and Aspergillus fumigatus . The compound’s disruption of cellular antioxidation leads to effective inhibition of fungal growth .
Pharmacokinetics
These compounds are rapidly absorbed and widely distributed to various tissues and organs, including the brain . They are metabolized into other compounds such as 4-hydroxybenzoic acid and excreted in low amounts .
Result of Action
The result of 3-Ethyl-2-hydroxybenzaldehyde’s action is the effective inhibition of fungal growth . This is achieved by disrupting the cellular antioxidation components of fungi . The compound can also enhance the efficacy of conventional antifungal agents .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Ethyl-2-hydroxybenzaldehyde. For instance, the compound is stable under normal storage conditions . It should be kept away from oxidizing agents and air to prevent reactions .
Propriétés
IUPAC Name |
3-ethyl-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-7-4-3-5-8(6-10)9(7)11/h3-6,11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAPDYBQINBSRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-2-hydroxybenzaldehyde | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


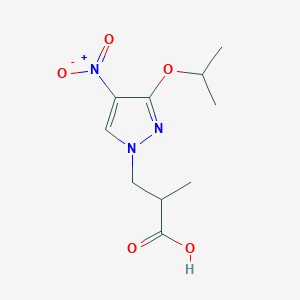

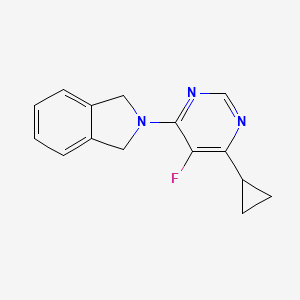
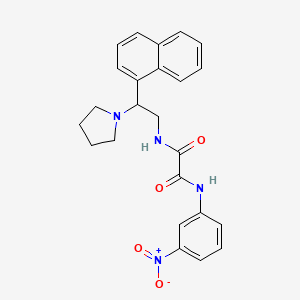
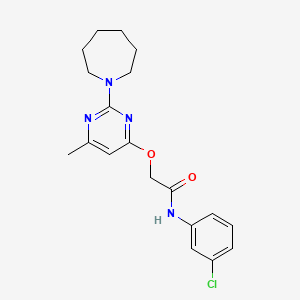
![2-(4-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B2925909.png)

![4-(2,3-Dimethoxyphenyl)-1-[(oxolan-2-yl)methyl]-3-[4-(trifluoromethyl)phenoxy]azetidin-2-one](/img/structure/B2925911.png)
![4-[butyl(ethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2925912.png)
![2-((2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2925916.png)

![N-(3,4-dimethylbenzyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2925919.png)
![2',5'-Dimethyl-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B2925920.png)
![N-(2,3-dimethylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2925921.png)